molecular formula C12H17N3O B13879724 1-(4-Aminophenyl)piperidine-3-carboxamide

1-(4-Aminophenyl)piperidine-3-carboxamide

Cat. No.: B13879724
M. Wt: 219.28 g/mol
InChI Key: OJERYNQVBAYNLX-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperidine-3-carboxamide is a versatile organic compound with the molecular formula C12H17N3O It is characterized by a piperidine ring substituted with an aminophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)piperidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Aminophenyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 1-(3-Aminophenyl)piperidine-4-carboxamide
  • 1-(4-Aminophenyl)piperidine-4-carboxamide
  • Piperidine derivatives with different substituents

Uniqueness: 1-(4-Aminophenyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-(4-aminophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C12H17N3O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-15)12(14)16/h3-6,9H,1-2,7-8,13H2,(H2,14,16)

InChI Key

OJERYNQVBAYNLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)C(=O)N

Origin of Product

United States

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